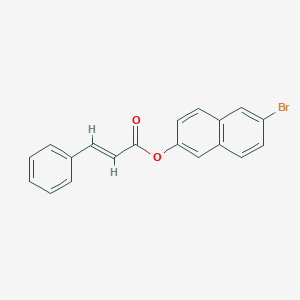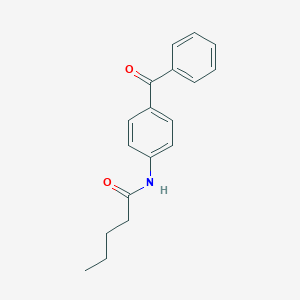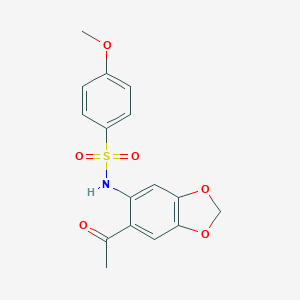![molecular formula C14H22N2O B310291 N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310291.png)
N-[4-(diethylamino)-2-methylphenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)-2-methylphenyl]propanamide, commonly known as Lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures. Lidocaine is a member of the amide class of local anesthetics and is chemically similar to other local anesthetics such as bupivacaine and ropivacaine. Lidocaine is a white, crystalline powder that is soluble in water and alcohol.
Mecanismo De Acción
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the generation and conduction of nerve impulses. This results in a loss of sensation in the area where Lidocaine is applied.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Lidocaine can also cause a decrease in heart rate and cardiac output. In addition, Lidocaine can cause muscle relaxation and can inhibit the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine has a number of advantages for use in lab experiments. It is a well-established local anesthetic and antiarrhythmic drug, and its mechanism of action is well understood. Lidocaine is also readily available and relatively inexpensive. However, Lidocaine does have some limitations for use in lab experiments. It can be toxic at high doses, and its effects can vary depending on the route of administration and the concentration used.
Direcciones Futuras
There are a number of future directions for research on Lidocaine. One area of research is the development of new formulations of Lidocaine that can be used for the treatment of neuropathic pain and chronic pain. Another area of research is the development of new local anesthetics that have fewer side effects than Lidocaine. Additionally, research is ongoing to better understand the mechanism of action of Lidocaine and to identify new targets for local anesthetic drugs.
Métodos De Síntesis
Lidocaine can be synthesized by the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(diethylamino)acetamide, which is then hydrogenated to form Lidocaine.
Aplicaciones Científicas De Investigación
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. Lidocaine is also used as an antiarrhythmic drug for the treatment of ventricular arrhythmias. In addition, Lidocaine has been studied for its potential use in the treatment of neuropathic pain, postoperative pain, and chronic pain.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)-2-methylphenyl]propanamide |
InChI |
InChI=1S/C14H22N2O/c1-5-14(17)15-13-9-8-12(10-11(13)4)16(6-2)7-3/h8-10H,5-7H2,1-4H3,(H,15,17) |
Clave InChI |
LYCZQBDIDVPVQB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
SMILES canónico |
CCC(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}phenyl4-methylbenzenesulfonate](/img/structure/B310211.png)



![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)




![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)


